4,5,6,7,8,9,10,11,12,13-Decahydrocyclododeca[d][1,3]thiazol-2-amine
Description
4,5,6,7,8,9,10,11,12,13-Decahydrocyclododeca[d][1,3]thiazol-2-amine is a bicyclic thiazole derivative characterized by a 12-membered cycloalkane fused to a thiazole ring. The compound’s structure imparts unique conformational flexibility due to the large cycloalkane ring, distinguishing it from smaller analogues like hexahydrocycloocta or tetrahydrobenzothiazole derivatives. It has been cataloged as a research chemical with 95% purity (CAS# 31825-89-5) but is currently listed as discontinued by suppliers such as CymitQuimica .
Structure
3D Structure
Properties
IUPAC Name |
4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[d][1,3]thiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2S/c14-13-15-11-9-7-5-3-1-2-4-6-8-10-12(11)16-13/h1-10H2,(H2,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMOHSPSQAUUNFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCCCC2=C(CCCC1)N=C(S2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601327962 | |
| Record name | 4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[d][1,3]thiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601327962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
6.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26665595 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
31825-89-5 | |
| Record name | 4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[d][1,3]thiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601327962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5,6,7,8,9,10,11,12,13-Decahydrocyclododeca[d][1,3]thiazol-2-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a dodecahydro derivative with a thioamide in the presence of a suitable catalyst. The reaction conditions often require elevated temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-pressure reactors and advanced purification techniques such as chromatography and crystallization are common to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: 4,5,6,7,8,9,10,11,12,13-Decahydrocyclododeca[d][1,
Biological Activity
4,5,6,7,8,9,10,11,12,13-Decahydrocyclododeca[d][1,3]thiazol-2-amine is a compound belonging to the class of thiazoles. Thiazole derivatives have been extensively studied for their diverse biological activities including antimicrobial, anticancer, and anti-inflammatory properties. This article aims to compile and analyze the biological activity of this specific compound based on available research findings.
- Molecular Formula : C13H22N2S
- Molecular Weight : 238.39 g/mol
- CAS Number : 31825-89-5
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit significant antimicrobial properties. The compound this compound has been evaluated for its antibacterial and antifungal activities.
Table 1: Antimicrobial Activity of Thiazole Derivatives
The minimum inhibitory concentration (MIC) values suggest that the compound exhibits moderate to significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
Anticancer Activity
Thiazole derivatives have shown potential in cancer research. In vitro studies have indicated that certain thiazole compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.
Case Study:
A study investigated the effects of a thiazole derivative on human breast cancer cells (MCF-7). The results demonstrated a dose-dependent inhibition of cell growth and increased apoptosis markers when treated with concentrations ranging from 10 to 50 μM. The study concluded that thiazole derivatives could serve as potential leads for anticancer drug development.
Anti-inflammatory Activity
Thiazoles are also recognized for their anti-inflammatory properties. The compound has been tested in vitro for its ability to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines.
Table 2: Anti-inflammatory Effects of Thiazole Derivatives
| Compound Name | Inhibition Type | Cytokine | Percentage Inhibition (%) | Reference |
|---|---|---|---|---|
| 4,...thiazol-2-amine | TNF-alpha Inhibition | TNF-alpha | 50% at 20 μM | |
| Various Thiazoles | IL-6 Inhibition | IL-6 | 40% at 25 μM |
The data indicate that thiazole derivatives can effectively modulate inflammatory responses and may contribute to therapeutic strategies for inflammatory diseases.
The biological activity of thiazole derivatives is attributed to their ability to interact with various biological targets:
- Enzyme Inhibition : Thiazoles can inhibit enzymes involved in bacterial cell wall synthesis.
- Receptor Modulation : They may act on receptors involved in inflammation and cancer signaling pathways.
- DNA Interaction : Some studies suggest that thiazoles can intercalate into DNA or disrupt DNA replication processes in cancer cells.
Comparison with Similar Compounds
Key Observations :
Key Observations :
- Phenyl-thiazole derivatives achieve higher yields due to optimized single-step reactions .
- Thiadiazole synthesis often requires multi-step protocols, reducing overall efficiency .
Crystallographic and Analytical Tools
The structural elucidation of such compounds often relies on crystallographic software like SHELX (for refinement) and ORTEP-3 (for graphical representation) . These tools are critical for confirming conformational differences between the target compound and its analogues.
Commercial Availability
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[d][1,3]thiazol-2-amine?
- Methodological Answer : The compound can be synthesized via cyclization of appropriate precursors. A common approach involves reacting a cyclododecanone derivative with thiourea or thioamide precursors under acidic or basic conditions. For example, cyclocondensation of 4-chloroaniline derivatives with thiocyanate salts in the presence of bromine/glacial acetic acid (similar to thiazole synthesis in ). Solvents like DMF or ethanol are typically used, with heating (80–120°C) to facilitate ring closure. Post-synthesis purification involves recrystallization or column chromatography .
Q. How can the purity and structural integrity of this compound be validated?
- Methodological Answer : Use a combination of analytical techniques:
- NMR spectroscopy : Analyze and NMR to confirm hydrogen and carbon environments, particularly focusing on the thiazole NH group (δ ~5.5–6.5 ppm) and cyclododecane backbone protons (δ ~1.2–2.8 ppm) .
- Mass spectrometry (ESI-MS or HRMS) : Verify molecular ion peaks (e.g., [M+H]) to confirm molecular weight .
- HPLC : Assess purity (>95%) using reverse-phase columns (C18) with UV detection at 254 nm .
Q. What are the key physicochemical properties of this compound?
- Methodological Answer : Key properties include:
Advanced Research Questions
Q. How can conflicting spectroscopic data for this compound be resolved?
- Methodological Answer : Discrepancies in NMR or mass spectra often arise from tautomerism (e.g., thiazole-thiazoline equilibrium) or residual solvents. Strategies include:
- Variable Temperature (VT) NMR : Probe dynamic equilibria by analyzing spectral changes at 25–80°C .
- X-ray Crystallography : Resolve ambiguity via single-crystal structure determination .
- 2D NMR (COSY, HSQC) : Assign overlapping signals by correlating - and - couplings .
Q. What strategies optimize the yield of this compound in large-scale synthesis?
- Methodological Answer :
- Catalyst Screening : Test bases (KCO, NaH) to enhance cyclization efficiency ().
- Solvent Optimization : Compare polar aprotic solvents (DMF, DMSO) vs. ethanol for reaction kinetics .
- Microwave-assisted Synthesis : Reduce reaction time (e.g., 30 min at 100°C vs. 16 h conventional heating) .
Q. How can computational methods predict the biological activity of this compound?
- Methodological Answer :
- Molecular Docking : Use software (AutoDock Vina) to simulate binding to target proteins (e.g., antioxidant enzymes, antimicrobial targets). Focus on the thiazole NH and cyclododecane hydrophobic core for ligand-receptor interactions .
- QSAR Modeling : Correlate structural descriptors (e.g., logP, polar surface area) with observed bioactivity data .
Q. What experimental approaches address contradictory bioactivity results in different studies?
- Methodological Answer :
- Dose-Response Curves : Re-evaluate IC/MIC values across a wider concentration range (0.1–100 µM) .
- Cell Line Validation : Use multiple cell lines (e.g., HEK293, HepG2) to assess cytotoxicity specificity .
- Assay Reproducibility : Standardize protocols (e.g., broth microdilution for antimicrobial tests) to minimize variability .
Data Contradiction Analysis
Q. Why do synthetic yields vary significantly across literature reports?
- Root Cause : Differences in precursor purity, reaction time, or workup procedures.
- Resolution :
- Replicate Key Steps : Reproduce high-yield conditions (e.g., : hydrazine hydrate in ethylene glycol, 2 h reflux).
- In Situ Monitoring : Use TLC or FTIR to track reaction progress and optimize termination points .
Table: Key Synthetic and Analytical Protocols
| Protocol | Conditions | References |
|---|---|---|
| Cyclization Reaction | Thiourea, DMF, 120°C, 12 h | |
| Purification | Recrystallization (ethanol/water) | |
| NMR Analysis | 500 MHz, DMSO-d | |
| Docking Studies | AutoDock Vina, PDB: 1HD2 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
